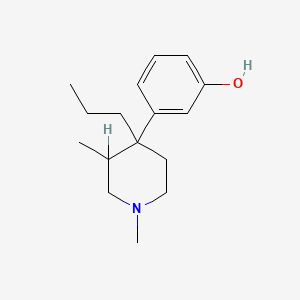

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol

CAS No.:

Cat. No.: VC1853453

Molecular Formula: C16H25NO

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25NO |

|---|---|

| Molecular Weight | 247.38 g/mol |

| IUPAC Name | 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol |

| Standard InChI | InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3 |

| Standard InChI Key | RTOHPIRUUAKHOZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |

Introduction

Chemical Structure and Properties

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol consists of a phenolic ring substituted at the meta position with a 1,3-dimethyl-4-propylpiperidin-4-yl group. This structural arrangement confers distinct pharmacological activity compared to traditional opioid compounds.

Structural and Physical Properties

The compound features a piperidine ring with methyl substituents at positions 1 and 3, and a propyl group at position 4, along with a phenol group. This unique structure contributes to its specific receptor binding profile and biological activity.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NO |

| Molecular Weight | 247.38 g/mol |

| CAS Number | 79201-85-7 |

| IUPAC Name | 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 23.5 Ų |

| XLogP3 | 4.2 |

The compound exists in multiple stereoisomeric forms due to the presence of two stereogenic centers at positions 3 and 4 of the piperidine ring . The specific stereochemistry significantly influences its pharmacological activity, with different isomers exhibiting distinct receptor binding profiles.

Synthesis Methodologies

Multiple synthetic routes have been established for the preparation of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol, each offering distinct advantages in terms of yield, stereoselectivity, and scalability.

Reductive Amination Approach

A common synthetic pathway involves the preparation of key intermediates through reductive amination:

Table 2: Reductive Amination Synthesis Conditions

| Reactants | Conditions | Outcome |

|---|---|---|

| 3-(piperidin-4-yl)-propan-1-ol (3.02 g, 21.1 mmol), Formalin (6.33 g, 211 mmol) | Acetonitrile (30 mL), ambient temperature, 20 min | Formation of iminium intermediate |

| Above + Sodium cyanoborohydride (3.31 g, 52.7 mmol), acetic acid (3 mL) | 2 h stirring | 3-(1-methylpiperidin-4-yl)-propan-1-ol |

The reaction proceeds through an iminium intermediate, followed by selective reduction with sodium cyanoborohydride. After standard workup procedures including concentration, dissolution in dichloromethane, washing with saturated aqueous NaHCO₃, drying, and chromatographic purification, the desired compound is obtained as an oil .

Pharmacological Properties

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol demonstrates unique pharmacological properties that distinguish it from traditional opioid compounds, particularly in its receptor-binding profile and mixture of agonist-antagonist activities.

Receptor Binding Profile

The compound's pharmacological activity is stereochemistry-dependent. Research has established that Picenadol exhibits an unusual and pharmacologically significant property: one enantiomer functions as a pure μ-opioid receptor agonist, while the other acts as an antagonist .

Table 3: Stereoisomer-Specific Receptor Activity

| Stereoisomer | Receptor Activity |

|---|---|

| (3R,4R) | μ-opioid receptor agonist |

| (3S,4S) | μ-opioid receptor antagonist |

| Racemic mixture | Mixed agonist-antagonist |

This distinctive profile creates a mixed agonist-antagonist effect when the compound is administered as a racemic mixture, resulting in a ceiling effect for respiratory depression and other adverse effects typically associated with pure μ-opioid agonists .

Pharmacodynamic Profile

The compound's mixed agonist-antagonist profile confers several pharmacological advantages:

-

Reduced respiratory depression compared to pure μ-opioid agonists

-

Lower abuse potential than traditional opioid analgesics

-

Little κ-opioid receptor activity, which reduces the dysphoric and psychotomimetic effects often observed with other mixed agonist-antagonist opioids like pentazocine

These properties position 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol as a potentially safer alternative to conventional opioid analgesics, though this theoretical advantage must be balanced against its observed side effect profile.

Clinical Studies and Applications

Clinical investigations have evaluated the analgesic efficacy and safety profile of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol in controlled human studies.

Analgesic Efficacy

Clinical trials have demonstrated that intramuscular administration of Picenadol provides effective analgesia for postoperative pain. Studies comparing it with established analgesics have yielded the following findings:

Table 4: Comparative Analgesic Efficacy

| Study Parameter | Picenadol (50 mg IM) | Pethidine (100 mg IM) | Placebo |

|---|---|---|---|

| Pain Intensity Reduction | Statistically significant (P < 0.05) | Statistically significant (P < 0.05) | Reference baseline |

| Total Pain Relief | Statistically significant (P < 0.05) | Statistically significant (P < 0.05) | Reference baseline |

| Duration of Action | Comparable to pethidine | Standard reference | Minimal |

These studies established that Picenadol demonstrates analgesic efficacy similar to pethidine (meperidine), a commonly used opioid analgesic . Both active treatments significantly outperformed placebo in reducing pain intensity and increasing total pain relief in patients with moderate to severe postoperative pain.

Adverse Effect Profile

Clinical trials have documented several adverse effects associated with 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol administration:

Table 5: Adverse Effects Observed in Clinical Trials

| Adverse Effect | Picenadol 50 mg | Picenadol 25 mg | Pethidine 100 mg | Placebo |

|---|---|---|---|---|

| Somnolence | Increased | Moderate | Increased | Baseline |

| Confusion | 30% | Lower incidence | Lower than Picenadol | Minimal |

| Speech disorders | 30% | Lower incidence | Lower than Picenadol | Minimal |

| Tremors | 25% | Lower incidence | Lower than Picenadol | Minimal |

Notably, while the 50 mg dose demonstrated significant analgesic efficacy, it was associated with a relatively high incidence of confusion, speech disorders, and tremors compared to both pethidine and placebo . Comparative studies suggest that a lower dose of 25 mg may offer a more favorable benefit-risk profile, maintaining analgesic efficacy while reducing the incidence of adverse effects.

Dosage Optimization

Research findings indicate that dosage optimization is critical for maximizing the therapeutic potential of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol. Clinical comparisons between different dosages suggest that 25 mg intramuscular Picenadol may represent a more appropriate clinical dose than 50 mg, offering comparable analgesic efficacy with a reduced adverse effect burden .

Structure-Activity Relationships and Analogues

The structural features of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol have been studied to understand the relationship between chemical structure and pharmacological activity, providing valuable insights for the development of novel analgesics.

Key Structural Determinants of Activity

Several structural features contribute to the compound's pharmacological profile:

-

The piperidine ring serves as the core scaffold, positioning substituents for optimal receptor interaction

-

The phenol group provides hydrogen bonding capability, enhancing receptor binding affinity

-

The methyl substituents at positions 1 and 3 influence receptor selectivity

-

The propyl group at position 4 affects the compound's lipophilicity and receptor binding characteristics

-

The stereochemistry at positions 3 and 4 critically determines agonist versus antagonist activity

These structure-activity relationships have informed the development of related compounds with potentially improved pharmacological profiles.

Comparison with Related Compounds

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol exhibits distinct properties compared to other opioid analgesics:

Table 6: Comparative Analysis with Related Compounds

| Compound | Receptor Activity | Analgesic Efficacy | Adverse Effect Profile | Clinical Status |

|---|---|---|---|---|

| 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol | Mixed μ-agonist/antagonist | Similar to pethidine | Notable CNS effects at higher doses | Investigated but not commercialized |

| Pethidine | Primarily μ-agonist | Standard reference | Seizure risk from norpethidine metabolite | Approved, widely used |

| Pentazocine | Mixed μ-agonist/antagonist with κ-activity | Lower than pethidine | Dysphoria, psychotomimetic effects | Approved, limited use |

| Morphine | Pure μ-agonist | Higher than pethidine | Respiratory depression, constipation | Approved, widely used |

Unlike other mixed agonist-antagonist opioids such as pentazocine, 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol has limited κ-opioid receptor activity, which theoretically reduces the risk of dysphoria and psychotomimetic effects often associated with κ-agonism .

Applications and Future Directions

Despite its interesting pharmacological profile, 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol was never commercialized as a pharmaceutical product. Nevertheless, it has been investigated for several potential applications.

Future Research Directions

Several promising research directions emerge from our current understanding of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol:

-

Development of pure stereoisomers with optimized pharmacological profiles

-

Structural modifications to enhance analgesic efficacy while reducing adverse effects

-

Novel formulations and delivery systems to improve bioavailability and pharmacokinetic properties

-

Further exploration of the compound's mechanism of action at the molecular and receptor levels

-

Investigation of potential applications beyond analgesia, such as addiction treatment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume